3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide
Overview
Description
3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide typically involves the condensation of 3-(ethylsulfamoyl)-4-methoxybenzoic acid with pentan-2-ylamine. The reaction is carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with automated monitoring and control systems .
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethylsulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(hydroxysulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide.
Reduction: 3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(ethylsulfamoyl)-4-methoxy-N-(pentan-3-yl)benzamide
- 3-(ethylsulfamoyl)-4-methoxy-N-(butan-2-yl)benzamide
- 3-(ethylsulfamoyl)-4-methoxy-N-(hexan-2-yl)benzamide
Uniqueness
3-(ethylsulfamoyl)-4-methoxy-N-(pentan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfamoyl group provides potential for various chemical modifications, while the methoxy and pentan-2-yl groups contribute to its stability and solubility .
Properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-pentan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-7-11(3)17-15(18)12-8-9-13(21-4)14(10-12)22(19,20)16-6-2/h8-11,16H,5-7H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHZOCQZYLTIKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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